Home > Products > Screening Compounds P74534 > 1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone
1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone -

1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone

Catalog Number: EVT-10935995
CAS Number:
Molecular Formula: C13H16Cl2N2O
Molecular Weight: 287.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This compound features a dichlorophenyl group and a piperazine moiety, which are known to influence biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in drug development.

Source

The synthesis and characterization of this compound have been documented in scientific literature, particularly in studies focusing on related piperazine derivatives and their biological activities. For instance, research has explored the synthesis of various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share structural similarities with 1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone .

Classification

1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone can be classified as an organic compound within the category of ketones. It belongs to a broader class of compounds that exhibit pharmacological properties, particularly in the context of anticonvulsant activity and other neuropharmacological effects.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone typically involves several key steps:

  1. Preparation of Starting Materials: The synthesis often begins with the acylation of 3,4-dichloroaniline using an appropriate acyl chloride to form 2-chloro-1-(3,4-dichlorophenyl)ethanone. This reaction is usually conducted in a solvent such as dichloromethane at low temperatures to control the reaction rate .
  2. Alkylation Reaction: The next step involves the alkylation of the prepared ketone with 4-methylpiperazine. This is typically performed in a biphasic system using solvents like dry acetone and potassium carbonate as a base. The reaction conditions are optimized to achieve high yields and purity of the final product .

Technical Details

The progress of the reaction is monitored using High-Performance Liquid Chromatography (HPLC), ensuring that the desired product is obtained efficiently. The final compound is characterized using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

The molecular formula for 1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone is C13H15Cl2N. The structure features:

  • A dichlorophenyl group attached to the carbon atom of the ethanone.
  • A methylpiperazine moiety that contributes to its pharmacological properties.

Data

The compound's molecular weight is approximately 270.17 g/mol. Its structural representation can be analyzed through various spectroscopic methods:

  • NMR Spectroscopy: Proton NMR shows distinct chemical shifts corresponding to the protons on the piperazine ring and aromatic protons .
  • Mass Spectrometry: Provides information on the molecular ion peak confirming its molecular weight.
Chemical Reactions Analysis

Reactions

The primary reaction involving 1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone is its formation through alkylation reactions as described previously. Additionally, this compound may participate in various chemical transformations typical for ketones and amines, such as:

  • Nucleophilic addition reactions: Due to the electrophilic nature of the carbonyl group.
  • Formation of derivatives: Such as amides or other piperazine derivatives through further functionalization.

Technical Details

These reactions are generally facilitated under mild conditions to prevent degradation or unwanted side reactions. Monitoring through chromatographic techniques ensures that desired products are isolated effectively.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone typically involves interaction with neurotransmitter systems in the brain:

  1. Binding Affinity: The piperazine moiety may enhance binding affinity to serotonin or dopamine receptors.
  2. Modulation of Neurotransmission: By influencing neurotransmitter pathways, this compound could exhibit anticonvulsant properties or other neuropharmacological effects.

Data

Research indicates that related compounds have shown significant activity against seizures in animal models, suggesting a potential therapeutic role for this compound in treating epilepsy .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Chemical Properties

Key chemical properties include:

  • Reactivity: The presence of both ketone and amine functional groups allows for diverse reactivity.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from spectral analysis (NMR, IR) confirm these properties and assist in characterizing the compound accurately .

Applications

Scientific Uses

1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone has potential applications in various scientific fields:

  • Pharmaceutical Research: As a lead compound for developing new anticonvulsant medications.
  • Neuropharmacology: Investigating its effects on neurotransmitter systems could provide insights into treating neurological disorders.
Introduction to the Pharmacological Significance of 1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone

Structural Analogs in Anticonvulsant Drug Development

The structural architecture of 1-(3,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone positions it within a strategically significant class of anticonvulsant candidates characterized by a 1-aryl-2-(piperazinyl)ethanone scaffold. This motif demonstrates pronounced structural homology with pharmacologically validated compounds, particularly N-phenylacetamide derivatives incorporating piperazine rings. Research on analogs such as N-(3-trifluoromethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide reveals that the 3,4-dichlorophenyl moiety in the subject compound serves as a critical bioelectronic equivalent to the 3-trifluoromethylphenyl group, preserving steric bulk and electron-withdrawing characteristics essential for sodium channel interactions [1]. Modifications to the piperazine nitrogen—exemplified by 4-methyl substitution in the subject compound—mimic optimization strategies observed in potent pyrrolidine-2,5-dione derivatives, where N-alkylation enhances blood-brain barrier permeability and receptor affinity [3].

Table 1: Structural and Pharmacological Comparison with Key Anticonvulsant Analogs

CompoundAryl GroupPiperazine SubstitutionPrimary Anticonvulsant TargetMES ED₅₀ (mg/kg)
1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone3,4-Dichlorophenyl4-MethylVoltage-sensitive Na⁺ channelsUnder investigation
N-(3-Trifluoromethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide3-TrifluoromethylphenylPhenylSodium channel site 262.14 [1]
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione3-MethylthiophenylMorpholinopropylNa⁺/L-type Ca²⁺ channels75.59 [3]

Hybridization strategies further validate the compound’s design rationale. The ethanone linker replicates the acetamide spacer in N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, which demonstrates superior metabolic stability compared to rigid heterocyclic cores while maintaining conformational flexibility for target engagement. This aligns with findings that replacing pyrrolidine-2,5-dione rings with flexible chain amides retains anticonvulsant efficacy in maximal electroshock (MES) models—a benchmark for generalized tonic-clonic seizure activity [1] [3]. The 3,4-dichloro configuration may additionally confer activity against therapy-resistant seizures (modeled by 6-Hz testing), analogous to chlorinated arylpiperazines that enhance GABAergic transmission or calcium channel blockade [6].

Historical Context of Piperazine-Containing Compounds in Neuropharmacology

Piperazine derivatives have constituted a cornerstone of neuropharmacological development since the mid-20th century, evolving from simple anthelmintics to sophisticated neuromodulators. The subject compound’s 4-methylpiperazine moiety epitomizes this evolution, reflecting systematic optimization to enhance CNS bioavailability and receptor selectivity. Early neuroactive piperazines like flunarizine (a diphenylpiperazine derivative) established the scaffold’s capacity for ion channel modulation, specifically through L-type calcium channel blockade and sodium current inhibition—mechanisms directly relevant to seizure suppression [7].

Table 2: Clinically Approved Piperazine-Containing Neuropharmacological Agents

Drug (Approval Year)Therapeutic ClassKey Piperazine RoleMolecular Target
Flunarizine (1982)Anticonvulsant/AntimigraineCa²⁺ channel blockadeL-type voltage-gated Ca²⁺ channels
Vortioxetine (2013)AntidepressantMultimodal serotonergic modulation5-HT₁₀/5-HT₃ receptors
Brexpiprazole (2015)AntipsychoticDopamine D₂ partial agonismD₂/5-HT₁₀ receptors
Aripiprazole Lauroxil (2015)Antipsychotic (long-acting)D₂ receptor partial agonismD₂/5-HT₂₀ receptors

Synthetic methodologies for piperazine integration have profoundly influenced structural diversity. The subject compound’s synthesis likely employs N-alkylation of 1-(3,4-dichlorophenyl)-2-chloroethanone with 1-methylpiperazine—a reaction paradigm extensively utilized in FDA-approved kinase inhibitors (e.g., palbociclib) and antipsychotics (e.g., brexpiprazole) [4]. This method ensures regioselective functionalization at the piperazine terminal nitrogen, avoiding undesired N,N'-dialkylation byproducts. The strategic selection of 4-methylpiperazine (over unsubstituted or aryl-substituted variants) balances lipophilicity and basicity (pKₐ ~7.5–8.5), facilitating optimal blood-brain barrier penetration—a critical pharmacokinetic parameter first elucidated in the development of antihistaminic piperazines like cyclizine [4] [7].

Theoretical Frameworks for Bioisosteric Replacement in Drug Design

The molecular architecture of 1-(3,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone embodies principles of bioisosteric replacement—a conceptual framework formalized by Friedman in 1951 as groups conferring similar biological activity through conserved physicochemical properties [10]. Its design leverages three cardinal bioisosteric strategies:

  • Aryl Halogenation as a Trifluoromethyl Bioisostere: The 3,4-dichlorophenyl unit functions as a classical steric-electronic mimic of 3-(trifluoromethyl)phenyl groups prevalent in anticonvulsant pharmacophores. Chlorine atoms (van der Waals volume: 19.5 ų) approximate the trifluoromethyl group (38.2 ų) while providing matched electron-withdrawing effects (Hammett σₘ: Cl = 0.37, CF₃ = 0.43). This substitution conserves sodium channel blocking activity, as evidenced by retained potency in MES models when comparing 3-Cl vs. 3-CF₃ phenylacetamides [1] [2].

  • Ethylene Linker as a Conformationally Flexible Amide Isostere: The -CH₂C(O)- spacer bioisosterically replaces rigid heterocycles (e.g., pyrrolidine-2,5-diones) or amide bonds (-NHC(O)-). This modification preserves hydrogen-bond acceptor capacity via the ketone carbonyl while enhancing metabolic stability against amidases—validated by improved oral bioavailability in piperazinyl ketones versus analogous amides [1] [10].

  • 4-Methylpiperazine as a Morpholine/Unsubstituted Piperazine Bioisostere: The 4-methylpiperazine moiety exemplifies non-classical bioisosterism, where substitution modulates basicity without compromising steric occupancy. Compared to unsubstituted piperazine (pKₐ 9.8), 4-methylpiperazine (pKₐ 7.1) reduces cationic character at physiological pH, enhancing CNS penetration. It serves as a morpholine bioisostere (pKₐ 5.6) while offering superior synthetic versatility for N-functionalization [3] [7].

Table 3: Bioisosteric Relationships in Piperazine-Based Anticonvulsant Design

Bioisosteric ReplacementProperty ConservedImpact on PharmacokineticsBiological Consequence
3,4-Dichlorophenyl → 3-(Trifluoromethyl)phenylSteric bulk, σ-electron withdrawalMinimal change in log P (~2.8 vs. 3.0)Retained Na⁺ channel blockade [1]
-CH₂C(O)- → -NHC(O)- (amide)H-bond acceptor capacityReduced susceptibility to esterasesImproved metabolic stability [10]
4-Methylpiperazine → MorpholineRing size, H-bond acceptor sitesIncreased log D₍ₐ₎ (0.5 vs. -0.2)Enhanced brain penetration [3]

Contemporary computational approaches further validate these bioisosteric choices. Molecular topology analyses confirm that the dichlorophenyl-methylpiperazinyl-ethanone scaffold achieves optimal alignment with steric/electronic parameters (e.g., Taft’s Es values, Hansch π constants) predictive of voltage-gated sodium channel affinity—a target implicated in its putative mechanism of action [2] [10]. This systematic application of bioisosteric principles underscores the compound’s potential as a structurally innovative anticonvulsant candidate.

Properties

Product Name

1-(3,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone

IUPAC Name

1-(3,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

InChI

InChI=1S/C13H16Cl2N2O/c1-16-4-6-17(7-5-16)9-13(18)10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9H2,1H3

InChI Key

YSUGMCBLATUTSV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.